Delta-dafachronic acid is a cholestanoid that is cholest-4-en-26-oic acid which is substituted at position 3 by an oxo group. It is a 3-oxo-Delta steroid, a member of dafachronic acids and a C27-steroid. It is a conjugate acid of a Delta-dafachronate.
delta4-Dafachronic acid
CAS No.: 23017-97-2
Cat. No.: VC0005448
Molecular Formula: C27H42O3
Molecular Weight: 414.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 23017-97-2 |
---|---|
Molecular Formula | C27H42O3 |
Molecular Weight | 414.6 g/mol |
IUPAC Name | (6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid |
Standard InChI | InChI=1S/C27H42O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h16-18,21-24H,5-15H2,1-4H3,(H,29,30)/t17-,18?,21+,22-,23+,24+,26+,27-/m1/s1 |
Standard InChI Key | PSXQJZDFWDKBIP-NNWQCNCGSA-N |
Isomeric SMILES | C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES | CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Canonical SMILES | CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Appearance | Assay:≥95%A crystalline solid |
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Delta4-dafachronic acid is systematically named (6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid . It belongs to the dafachronic acid family, characterized by a cholestane backbone modified at positions 3 (oxo group) and 4 (double bond). The compound’s CAS registry number is 23017-97-2, and it is indexed under PubChem CID 22216313 and ChEBI ID 78686 .
Stereochemical and Structural Features
The molecule’s stereochemistry is critical for its biological activity. Its backbone includes a Δ<sup>4</sup> double bond between carbons 4 and 5, a 3-keto group, and a carboxylate side chain at carbon 26 . The SMILES notation C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
and InChIKey PSXQJZDFWDKBIP-NNWQCNCGSA-N
provide precise representations of its conformation . Computational models predict a logP value of 7.1, indicating high lipophilicity, which facilitates membrane penetration and receptor interactions .
Table 1: Physicochemical Properties of Δ4-Dafachronic Acid
Property | Value |
---|---|
Molecular Formula | C<sub>27</sub>H<sub>42</sub>O<sub>3</sub> |
Molecular Weight | 414.6 g/mol |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
Rotatable Bonds | 6 |
XLogP3 | 7.1 |
CAS Number | 23017-97-2 |
Biosynthesis and Metabolic Pathways
Cholesterol as a Precursor
Δ4-DA is synthesized from cholesterol through a series of oxidative and isomerization reactions. The pathway involves the Rieske oxygenase DAF-36, which hydroxylates cholesterol at position 7, and the cytochrome P450 enzyme DAF-9, which catalyzes the final oxidation to produce Δ4- and Δ7-dafachronic acids . Alternative routes may involve the 3β-hydroxysteroid dehydrogenase HSD-1 and the methyltransferase STRM-1, which modulates precursor availability .
Enzymatic Regulation
DAF-9 is the rate-limiting enzyme, localized to specific tissues like the hypodermis and gonads in C. elegans. Its activity is regulated by environmental cues, such as temperature and nutrient availability, which align DA production with developmental demands . Genetic ablation of daf-9 results in constitutive entry into the dauer larval stage, a stress-resistant developmental state .
Biological Functions and Mechanisms of Action
Developmental Regulation: The Dauer Decision
Δ4-DA is a key determinant of the dauer diapause, a facultative larval stage triggered by overcrowding or starvation. Binding of Δ4-DA to the nuclear hormone receptor DAF-12 prevents dauer formation by promoting reproductive growth . In the absence of DA, unliganded DAF-12 recruits the co-repressor DIN-1S, activating dauer-specific gene programs .
Lifespan Extension and Stress Resistance
Δ4-DA intersects with insulin/IGF-1 signaling (IIS) to modulate longevity. Germline-deficient C. elegans exhibit extended lifespans dependent on DA signaling, which upregulates microRNAs (mir-81, mir-241) that inhibit AKT-1, a kinase suppressing the FOXO transcription factor DAF-16 . Dietary restriction elevates Δ4-DA levels, activating NHR-8 (a homolog of mammalian LXR) to enhance stress resistance and longevity independently of DAF-12 .
Receptor Binding and Transcriptional Control
Δ4-DA directly binds the ligand-binding domain of DAF-12, inducing conformational changes that recruit coactivators like DIN-1L. Structural studies reveal that the 26-carboxylate group and Δ<sup>4</sup> bond are essential for receptor activation . Synthetic analogs, such as 27-nor-Δ4-DA, exhibit reduced potency but retain the ability to rescue daf-9 mutant phenotypes .
Table 2: Key Research Findings on Δ4-Dafachronic Acid
Analytical Methods and Detection Challenges
Mass Spectrometry and NMR Spectroscopy
Recent advances in liquid chromatography-mass spectrometry (LC-MS) and supercritical fluid chromatography (SFC-MS) have enabled the separation of Δ4-DA from its Δ7 isomer, which differ by a double bond at position 7 . Mahanti et al. employed activity-guided fractionation coupled with NMR to identify novel DA variants, such as 3-hydroxy-Δ7-DA and Δ0-DA .
Quantification in Biological Samples
Low endogenous concentrations (nanomolar range) and structural similarity to cholesterol derivatives complicate DA detection. Isotope dilution assays using deuterated internal standards and high-resolution MS/MS fragmentation (e.g., Q-TOF instruments) improve sensitivity and specificity .
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